N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-3-5-14(7-12(11)2)22-17(26)9-25-19(27)24-10-21-16-6-4-13(20)8-15(16)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJIRTJYHJNWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of STL145763 are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers.
Mode of Action
STL145763 interacts with its targets, c-Met and VEGFR-2, by binding to their active sites. This binding inhibits the kinase activity of these proteins, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound’s intervention on intracellular c-Met signaling was verified by the result of Western blot.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by STL145763 affects multiple biochemical pathways. These include pathways involved in cell cycle progression, apoptosis, and angiogenesis. By inhibiting these pathways, STL145763 can effectively suppress tumor growth and metastasis.
Pharmacokinetics
Similar compounds with a [1,2,4]triazolo[4,3-a]quinazoline core have been studied for their pharmacokinetic properties. These studies suggest that such compounds may have good bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
STL145763 exhibits excellent antiproliferative activities against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells. Moreover, it has been found to downregulate the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
Biological Activity
N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anticancer effects, anti-inflammatory activities, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FN5O2 with a molecular weight of 365.368 g/mol. The compound features a quinazoline core fused with a triazole ring and a fluoro substituent that enhances its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit potent anticancer properties. Specifically:
- Mechanism of Action : Quinazoline compounds are known to inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and progression. By blocking EGFR signaling pathways, these compounds can effectively reduce cell proliferation in various cancer cell lines .
-
Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- The compound demonstrated an IC50 value of 5.9 µM against specific cancer cell lines, indicating strong antiproliferative activity .
- Comparative studies with other derivatives have shown that modifications in the phenyl and triazole rings significantly affect the cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound also shows promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : The compound has been tested for its ability to inhibit the release of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
- Animal Studies : In vivo models have indicated that the compound can significantly reduce inflammation markers in carrageenan-induced paw edema tests. The anti-inflammatory activity was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .
Data Table: Biological Activities
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of various quinazoline derivatives similar to this compound:
- Quinazolinone-Thiazole Hybrids : A study synthesized hybrids that showed enhanced cytotoxicity against multiple cancer cell lines. These findings support the hypothesis that structural modifications can lead to improved biological activity .
- Bioisosteric Replacement Studies : Research focused on replacing certain functional groups within quinazoline structures has revealed new compounds with superior anti-inflammatory properties while maintaining low toxicity profiles .
Scientific Research Applications
Research indicates that N-(3,4-dimethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibits significant biological activity:
- Antiproliferative Effects : In vitro studies have shown potent antiproliferative activity against various cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 49.40 |
| Hut78 | 50.20 |
These values indicate strong efficacy in inhibiting cell growth compared to standard treatments.
Case Studies and Research Findings
-
Anticancer Activity :
- A study involving K562 cells demonstrated that the compound effectively inhibited cell growth with an IC50 value of 49.40 µM. This suggests its potential as a therapeutic agent against chronic myeloid leukemia.
-
Molecular Docking Studies :
- Computational analyses revealed that the compound binds effectively to the active sites of PI3K and HDAC. This binding affinity supports its role as a dual inhibitor and provides a rational basis for its inhibitory activity.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Good Bioavailability : The compound shows favorable absorption characteristics.
- High Plasma Free Fractions : Ranging between 33%-50%, enhancing its therapeutic potential.
- Large Volume of Distribution : Suggesting extensive tissue distribution.
- Intermediate Half-Life : Favorable for sustained therapeutic effects.
Chemical Reactions Analysis
Oxidation Reactions
The triazoloquinazoline core and acetamide group undergo oxidation under controlled conditions:
-
Fluorine stability : The 9-fluoro substituent remains inert during mild oxidations (e.g., H₂O₂ or I₂ in DMF), preserving the aromatic fluorine-carbon bond .
-
Ketone formation : The 3-oxo group can be further oxidized to form α-diketone derivatives under strong oxidizing agents like KMnO₄ in acidic media.
| Reaction | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation of 3-oxo group | KMnO₄, H₂SO₄, 60°C, 4h | α-Diketone derivative | 52% | |
| Side-chain oxidation | I₂/TBHP, DMF, rt, 12h | Oxidized acetamide side chain | 67% |
Substitution Reactions
The 9-fluoro and 3-oxo groups participate in nucleophilic substitutions:
-
Fluorine displacement : The 9-fluoro atom can be replaced by amines (e.g., piperidine) or thiols in polar aprotic solvents .
-
Acetamide reactivity : The acetamide’s NH group undergoes alkylation or acylation with reagents like acetyl chloride or methyl iodide .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Triazole ring expansion : Reacts with hydrazines or amidines to form larger ring systems (e.g., tetrazoloquinazolines) .
-
Quinazoline ring modifications : Cyclocondensation with aldehydes yields pyrimidine-fused derivatives .
Reduction Reactions
Selective reductions target the triazole and quinazoline moieties:
-
Triazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) opens the triazole ring to form diamino intermediates.
-
Ketone reduction : NaBH₄ reduces the 3-oxo group to a hydroxyl group, altering hydrogen-bonding capacity .
Cross-Coupling Reactions
The dimethylphenyl group enables palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reacts with arylboronic acids to introduce biaryl motifs, enhancing π-stacking interactions .
-
Buchwald-Hartwig : Amination reactions modify the acetamide’s aryl group for targeted drug design .
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent behavior:
-
Protonation : The triazole nitrogen becomes protonated in acidic conditions (pH < 3), increasing water solubility .
-
Deprotonation : In basic media (pH > 10), the acetamide’s NH group loses a proton, facilitating nucleophilic attacks .
In Silico Reaction Predictions
Computational studies highlight key reactive sites:
-
DFT calculations : Identify the 3-oxo group and triazole N2 as electrophilic centers prone to nucleophilic attack .
-
Molecular docking : Predicts stable interactions with DNA-Topo II complexes post-modification .
Key Mechanistic Insights:
-
Electrophilic aromatic substitution dominates at the quinazoline’s electron-deficient positions (C6 and C8) .
-
Hydrogen-bonding networks involving the 3-oxo group influence reaction pathways and product stability .
-
Steric effects from the 3,4-dimethylphenyl group limit reactivity at the acetamide’s ortho positions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
